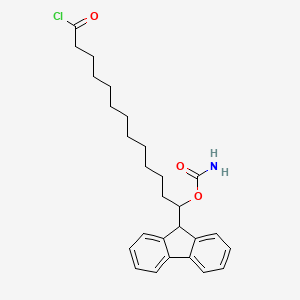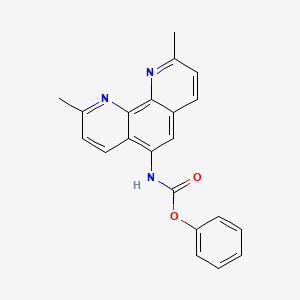
4-Methylthiazole-2-sulfinicacid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Methylthiazole-2-sulfinicacid is a heterocyclic organic compound that contains a thiazole ring with a methyl group at the 4-position and a sulfinic acid group at the 2-position Thiazole rings are known for their aromaticity and are found in various biologically active molecules
Métodos De Preparación
The synthesis of 4-Methylthiazole-2-sulfinicacid typically involves the reaction of 4-methylthiazole with an oxidizing agent to introduce the sulfinic acid group at the 2-position. One common method involves the use of hydrogen peroxide in the presence of a catalyst to achieve this transformation. Industrial production methods may involve similar oxidative processes but on a larger scale, with optimized reaction conditions to maximize yield and purity.
Análisis De Reacciones Químicas
4-Methylthiazole-2-sulfinicacid undergoes various types of chemical reactions, including:
Oxidation: The sulfinic acid group can be further oxidized to a sulfonic acid group using strong oxidizing agents such as potassium permanganate.
Reduction: The sulfinic acid group can be reduced to a thiol group using reducing agents like sodium borohydride.
Substitution: The thiazole ring can undergo electrophilic substitution reactions, particularly at the 5-position, due to the electron-donating effect of the methyl group.
Common reagents and conditions used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and various electrophiles for substitution reactions. Major products formed from these reactions include 4-Methylthiazole-2-sulfonic acid, 4-Methylthiazole-2-thiol, and substituted thiazole derivatives.
Aplicaciones Científicas De Investigación
4-Methylthiazole-2-sulfinicacid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex thiazole derivatives, which are of interest for their potential biological activities.
Biology: The compound is studied for its potential antimicrobial and antifungal properties, making it a candidate for the development of new antibiotics.
Medicine: Research is ongoing to explore its potential as an anti-inflammatory and anticancer agent, given the biological activities associated with thiazole derivatives.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals due to its reactive thiazole ring.
Mecanismo De Acción
The mechanism of action of 4-Methylthiazole-2-sulfinicacid involves its interaction with various molecular targets and pathways. The sulfinic acid group can act as a nucleophile, participating in reactions with electrophilic centers in biological molecules. The thiazole ring can interact with enzymes and receptors, potentially inhibiting their activity or modulating their function. These interactions can lead to antimicrobial, anti-inflammatory, and anticancer effects.
Comparación Con Compuestos Similares
4-Methylthiazole-2-sulfinicacid can be compared with other thiazole derivatives, such as:
4-Methylthiazole-2-sulfonic acid: This compound has a sulfonic acid group instead of a sulfinic acid group, making it more oxidized and potentially more reactive.
4-Methylthiazole-2-thiol: This compound has a thiol group instead of a sulfinic acid group, giving it different reactivity and potential biological activities.
2,4-Disubstituted thiazoles: These compounds have various substituents at the 2- and 4-positions, leading to a wide range of biological activities and applications.
The uniqueness of this compound lies in its specific combination of a methyl group and a sulfinic acid group, which imparts distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C4H5NO2S2 |
|---|---|
Peso molecular |
163.2 g/mol |
Nombre IUPAC |
4-methyl-1,3-thiazole-2-sulfinic acid |
InChI |
InChI=1S/C4H5NO2S2/c1-3-2-8-4(5-3)9(6)7/h2H,1H3,(H,6,7) |
Clave InChI |
LHSYJGOBWOPHSC-UHFFFAOYSA-N |
SMILES canónico |
CC1=CSC(=N1)S(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


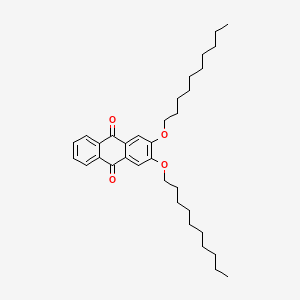

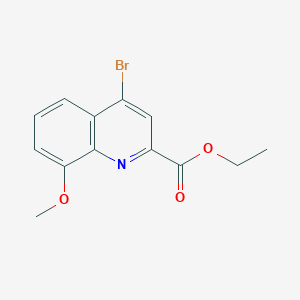
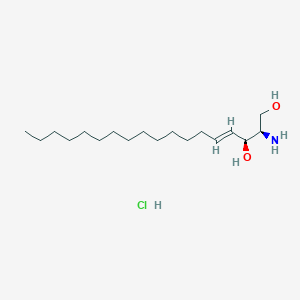
![1-(2-Chlorobenzo[d]thiazol-4-yl)ethanone](/img/structure/B13127091.png)
![6,7'-Bis(trifluoromethyl)-[5,5'-biisobenzofuran]-1,1',3,3'-tetraone](/img/structure/B13127093.png)
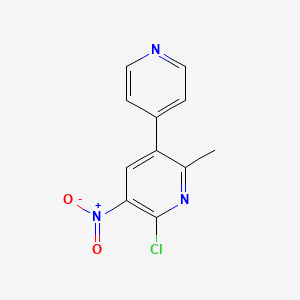



![8-Bromopyrrolo[1,2-a]quinoxaline](/img/structure/B13127139.png)
![1-[(2-Ethylhexyl)amino]-4-[(3-methylbutyl)amino]anthraquinone](/img/structure/B13127141.png)
